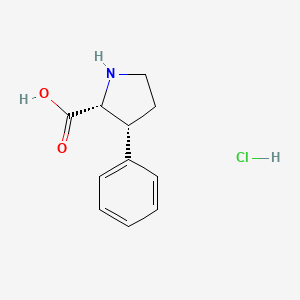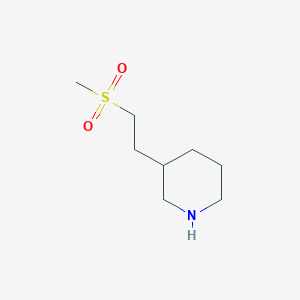
3-(2-Methanesulfonylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methanesulfonylethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 2-methanesulfonylethyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide to produce piperidine.
Cyclization of Amino Alcohols: Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl₂) to form the piperidine ring.
Multicomponent Reactions: A one-pot synthesis involving β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by trimethylsilyl iodide (TMSI) in methanol can also be used to produce highly functionalized piperidines.
Industrial Production Methods:
Hydrogenation Process: Industrially, piperidine is produced by the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Continuous Flow Reactions: Continuous flow reactions involving Grignard reagents and bromoimines can be scaled up for industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives with reduced functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methanesulfonylethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methanesulfonylethyl)piperidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.
Uniqueness:
Functional Group: The presence of the 2-methanesulfonylethyl group distinguishes 3-(2-Methanesulfonylethyl)piperidine from other piperidine derivatives.
Biological Activity: Its unique substitution pattern may confer distinct biological activities compared to other piperidine derivatives.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-(2-methylsulfonylethyl)piperidine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
WDOWKOUEQQUIPO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




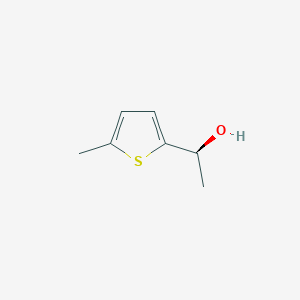
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
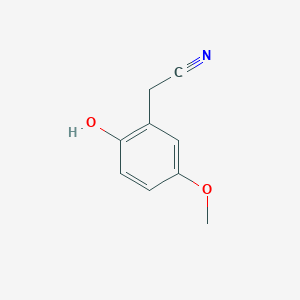
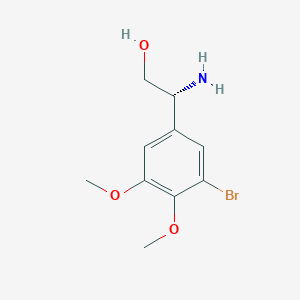
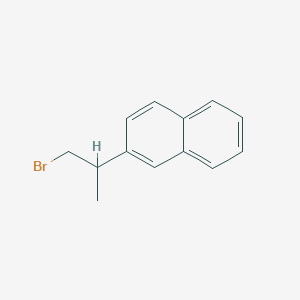
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
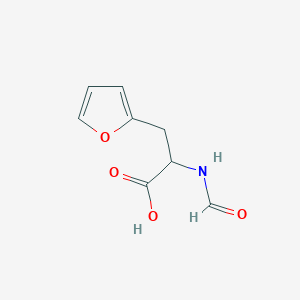
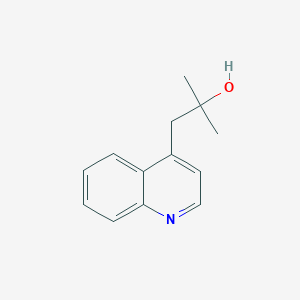

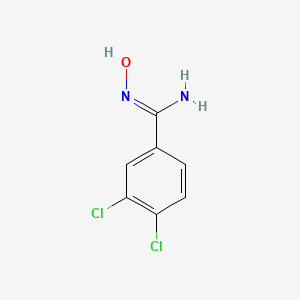
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
